molecular formula C4H10N4O4S B1580530 Aminoacetonitrile sulfate CAS No. 5466-22-8

Aminoacetonitrile sulfate

Cat. No.: B1580530
CAS No.: 5466-22-8
M. Wt: 210.21 g/mol
InChI Key: NQHWLBZZBSYIPI-UHFFFAOYSA-N
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Description

It appears as a white crystalline powder that is soluble in water and has a melting point of 220-222°C. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((cyanomethyl)ammonium) sulphate can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

    Neat Methods: Stirring without solvent at room temperature.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.

    Stirring without Solvent at Steam Bath: Reaction of ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Industrial Production Methods

Industrial production of bis((cyanomethyl)ammonium) sulphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Aminoacetonitrile sulfate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Organic Synthesis

Aminoacetonitrile sulfate acts as a versatile reagent for introducing amino and sulfate functional groups into target molecules. Its reactivity facilitates the formation of various derivatives useful in synthesizing nitrogen-containing heterocycles.

ApplicationDescription
Methylating agent Used to introduce methyl groups into organic compounds.
Precursor for heterocycles Essential in synthesizing complex organic molecules.

Research indicates that this compound exhibits significant biological activity, particularly as an antihelmintic agent. It functions as a nematode-specific acetylcholine agonist, leading to spastic paralysis in parasitic worms.

  • Mechanism of Action : By mimicking acetylcholine, it disrupts neuromuscular functions in nematodes, facilitating their expulsion from hosts.
StudyFindings
Demonstrated efficacy against nematodes by inducing paralysis.
Highlighted potential for veterinary and medical applications against parasitic infections.

Material Science

In material science, this compound is explored for its role in developing ionic liquids due to its unique properties such as high thermal stability and conductivity.

PropertyApplication
Ionic liquid formation Valuable for various applications due to unique physical properties.
Analytical reagent Under investigation for specific tests or analyses in chemical reactions.

Case Study 1: Liver Protection

A study explored the use of this compound derivatives in liver protection against carbon tetrachloride-induced damage. The derivatives demonstrated the ability to prevent liver disorders while minimizing side effects.

  • Key Findings : Acetyl glycinyl aminoacetonitrile was shown to completely prevent liver damage caused by carbon tetrachloride at specified doses .

Case Study 2: Polymer Synthesis

Recent research focused on synthesizing glycine-based polymers using this compound as a monomer. The resulting polymers exhibited reversible transition temperatures suitable for biomedical applications.

  • Synthesis Process : Involves dissolving this compound in distilled water and reacting it with other reagents to form desired polymer structures .

Mechanism of Action

The mechanism of action of bis((cyanomethyl)ammonium) sulphate involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds and functional groups. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A related compound with similar chemical properties.

    Bisquaternary Ammonium Compounds: Compounds with pronounced biological activity against microorganisms.

Uniqueness

Aminoacetonitrile sulfate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

cyanomethylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHWLBZZBSYIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Aminoacetonitrile sulfate
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Aminoacetonitrile sulfate

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